tert-Butyl 2-(prop-2-en-1-yl)-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 2-(prop-2-en-1-yl)-1H-indole-1-carboxylate: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, is characterized by the presence of a tert-butyl group, a prop-2-en-1-yl group, and an indole core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(prop-2-en-1-yl)-1H-indole-1-carboxylate typically involves the reaction of indole derivatives with tert-butyl chloroformate and prop-2-en-1-yl bromide. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or tetrahydrofuran for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(prop-2-en-1-yl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2-(prop-2-en-1-yl)-1H-indole-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. It is used in the development of new therapeutic agents targeting specific biological pathways .
Medicine: In medicine, derivatives of this compound are explored for their potential use in drug development. They are investigated for their ability to interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, dyes, and other functional materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(prop-2-en-1-yl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
- tert-Butyl 2-(hydroxymethyl)-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate
- tert-Butyl(prop-2-en-1-yl)amine hydrochloride
- tert-Butyl N-allylcarbamate
Comparison: Compared to similar compounds, tert-Butyl 2-(prop-2-en-1-yl)-1H-indole-1-carboxylate is unique due to its indole core structure, which imparts distinct biological activities and chemical reactivity. The presence of the tert-butyl and prop-2-en-1-yl groups further enhances its stability and solubility, making it a valuable intermediate in various synthetic applications .
Properties
CAS No. |
919119-82-7 |
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Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl 2-prop-2-enylindole-1-carboxylate |
InChI |
InChI=1S/C16H19NO2/c1-5-8-13-11-12-9-6-7-10-14(12)17(13)15(18)19-16(2,3)4/h5-7,9-11H,1,8H2,2-4H3 |
InChI Key |
XDNUHFOXAHFXCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1CC=C |
Origin of Product |
United States |
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